REACTION_SMILES
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[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:31][OH:32].[O:1]=[C:2]1[CH2:3][CH:4]2[CH:5]([O:6]1)[CH2:7][CH:8]([O:22][C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30])[CH:9]2[CH:10]=[CH:11][C:12]([CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:21]>>[O:1]=[C:2]1[CH2:3][CH:4]2[CH:5]([O:6]1)[CH2:7][CH:8]([O:22][C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30])[CH:9]2[CH:10]=[CH:11][CH:12]([CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=CC1C(OC(=O)c2ccccc2)CC2OC(=O)CC21)CCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1CC2C(CC(OC(=O)c3ccccc3)C2C=CC(O)CCc2ccccc2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |